2-[1,3-Bis(3-methylphenyl)-2-imidazolidinyl]-3-methoxyphenol
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Overview
Description
2-[1,3-Bis(3-methylphenyl)-2-imidazolidinyl]-3-methoxyphenol is a complex organic compound with a unique structure that includes an imidazolidine ring substituted with two 3-methylphenyl groups and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-Bis(3-methylphenyl)-2-imidazolidinyl]-3-methoxyphenol typically involves the reaction of 3-methylbenzaldehyde with ethylenediamine to form the imidazolidine ring. This intermediate is then reacted with 3-methoxyphenol under specific conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1,3-Bis(3-methylphenyl)-2-imidazolidinyl]-3-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of ethers or other substituted phenols.
Scientific Research Applications
2-[1,3-Bis(3-methylphenyl)-2-imidazolidinyl]-3-methoxyphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[1,3-Bis(3-methylphenyl)-2-imidazolidinyl]-3-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
Uniqueness
2-[1,3-Bis(3-methylphenyl)-2-imidazolidinyl]-3-methoxyphenol is unique due to its specific substitution pattern and the presence of both imidazolidine and methoxyphenol moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H26N2O2 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-[1,3-bis(3-methylphenyl)imidazolidin-2-yl]-3-methoxyphenol |
InChI |
InChI=1S/C24H26N2O2/c1-17-7-4-9-19(15-17)25-13-14-26(20-10-5-8-18(2)16-20)24(25)23-21(27)11-6-12-22(23)28-3/h4-12,15-16,24,27H,13-14H2,1-3H3 |
InChI Key |
SIYXEPLEQOIZEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(C2C3=C(C=CC=C3OC)O)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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